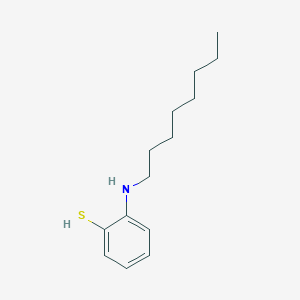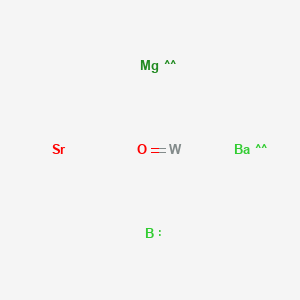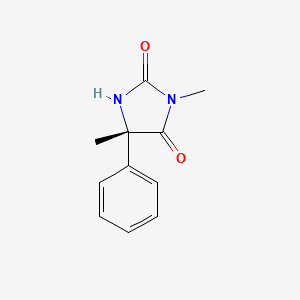
Methyl 12-acetyl-13-oxotetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 12-acetyl-13-oxotetradecanoate is a chemical compound with the molecular formula C17H30O4 It is an ester with a complex structure that includes multiple functional groups, such as ketones and esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-acetyl-13-oxotetradecanoate typically involves multiple steps. One common method includes the formation of the tosylhydrazone of the oxo-ester followed by reduction with sodium cyanoborohydride. This process yields the desired methyl tetradecanoate, which upon hydrolysis, produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of catalysts and optimized reaction conditions to improve yield and efficiency. Techniques such as gas-liquid chromatography and infrared or NMR spectroscopy are employed to evaluate the purity and structure of the synthesized compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 12-acetyl-13-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The compound can be reduced using reducing agents like sodium cyanoborohydride.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Sodium cyanoborohydride is commonly used for reduction reactions.
Catalysts: 18-crown-6 is used to improve the yields of certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions typically produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 12-acetyl-13-oxotetradecanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 12-acetyl-13-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 13-oxotetradecanoate: A similar compound with a slightly different structure, used in similar applications.
Tetradecanoic acid derivatives: These compounds share structural similarities and are used in various chemical and biological studies.
Uniqueness
Methyl 12-acetyl-13-oxotetradecanoate is unique due to its specific functional groups and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
143814-66-8 |
|---|---|
Molekularformel |
C17H30O4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
methyl 12-acetyl-13-oxotetradecanoate |
InChI |
InChI=1S/C17H30O4/c1-14(18)16(15(2)19)12-10-8-6-4-5-7-9-11-13-17(20)21-3/h16H,4-13H2,1-3H3 |
InChI-Schlüssel |
NQYGXNPPYBINSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CCCCCCCCCCC(=O)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)



![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)

![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)


![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)
